Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is an organofluorine compound that features a pyrazole ring substituted with an ethyl ester and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-fluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, industrial methods may employ more sustainable solvents and catalysts to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Amines in the presence of a base like triethylamine at room temperature.
Major Products Formed
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate.
Substitution: Ethyl 1-(2-aminoethyl)-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-chloroethyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(2-bromoethyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(2-iodoethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability and bioavailability compared to its chloro, bromo, and iodo counterparts. Additionally, the fluoroethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
ethyl 2-(2-fluoroethyl)pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEHOVNCJIAWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1CCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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